molecular formula C14H15NO B6132062 [2-[4-(Aminomethyl)phenyl]phenyl]methanol

[2-[4-(Aminomethyl)phenyl]phenyl]methanol

Cat. No.: B6132062
M. Wt: 213.27 g/mol
InChI Key: XJQCWMWVGMPJKH-UHFFFAOYSA-N
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Description

[2-[4-(Aminomethyl)phenyl]phenyl]methanol: is an organic compound with the molecular formula C8H11NO. It is a white to off-white solid that is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . The compound is known for its stability and versatility in chemical reactions, making it a valuable component in the chemical industry.

Properties

IUPAC Name

[2-[4-(aminomethyl)phenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,16H,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQCWMWVGMPJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves the hydrogenation of 4-hydroxymethylbenzonitrile under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • [2-[4-(Aminomethyl)phenyl]phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
    • Common Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reduction:

    • The compound can be reduced to form various amines.
    • Common Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution:

    • It can participate in nucleophilic substitution reactions to form different derivatives.
    • Common Reagents: Alkyl halides, Acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of [2-[4-(Aminomethyl)phenyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its aminomethyl group allows it to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Conclusion

[2-[4-(Aminomethyl)phenyl]phenyl]methanol is a valuable compound in the field of organic chemistry, with diverse applications in research, medicine, and industry. Its unique structure and reactivity make it a versatile intermediate for the synthesis of various chemical compounds.

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